4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride
Description
4-Benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the piperazine family, which is known for its diverse pharmacological activities .
Properties
IUPAC Name |
4-benzyl-N,N-dimethylpiperazine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-14(2)19(17,18)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13;/h3-7H,8-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSWZGQMLXCMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride involves several steps. One common method includes the reaction of benzyl chloride with N,N-dimethylpiperazine in the presence of a base, followed by sulfonation with chlorosulfonic acid. The final product is then converted to its hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase and cholinesterase.
Medicine: Research has shown its potential in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of monoamine oxidase and cholinesterase, enzymes that play crucial roles in neurotransmitter regulation . By inhibiting these enzymes, the compound can modulate neurotransmitter levels, potentially improving cognitive functions and providing neuroprotective effects .
Comparison with Similar Compounds
4-Benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride can be compared with other piperazine derivatives such as:
1-Benzylpiperazine (BZP): Known for its stimulant properties, BZP is used recreationally and has a different pharmacological profile compared to this compound.
1-(3-Chlorophenyl)piperazine (mCPP): This compound is used in the synthesis of antidepressant drugs and has distinct pharmacological effects.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP, TFMPP has psychoactive properties.
The uniqueness of this compound lies in its dual inhibitory action on monoamine oxidase and cholinesterase, making it a promising candidate for neuroprotective therapies .
Biological Activity
4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Piperazine derivatives are known for their ability to inhibit human acetylcholinesterase, an enzyme crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
Pharmacological Properties
The compound exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : Some piperazine derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Neuroprotective Effects : Inhibition of acetylcholinesterase suggests potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
- Antidepressant Activity : Certain piperazine derivatives have been explored for their antidepressant-like effects through modulation of serotonin receptors .
Study 1: Acetylcholinesterase Inhibition
A study investigated the inhibitory effects of various piperazine derivatives, including this compound, on human acetylcholinesterase. The results indicated that these compounds can bind effectively at the enzyme's active site, demonstrating significant inhibition compared to control groups. This suggests that they may be useful in developing treatments for Alzheimer's disease.
| Compound | IC50 (µM) | Binding Site |
|---|---|---|
| 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide | 12.5 | Active Site |
| Control (No inhibitor) | N/A | N/A |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of piperazine derivatives. The results showed that this compound exhibited moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Biochemical Pathways
The compound likely interacts with multiple biochemical pathways. Its sulfonamide moiety may contribute to its biological activity by mimicking natural substrates or cofactors involved in enzymatic reactions. Additionally, the presence of the piperazine ring enhances its ability to cross biological membranes, facilitating interaction with intracellular targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride, and how is purity ensured during synthesis?
- Methodology : Synthesis typically involves sequential functionalization of the piperazine core. For example:
Sulfonylation : Reacting piperazine derivatives with sulfonyl chlorides under controlled pH (e.g., using Et₃N as a base) to introduce the sulfonamide group .
Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions .
Salt Formation : Conversion to the hydrochloride salt using HCl in organic solvents (e.g., Et₂O) to enhance stability and solubility .
- Purity Control :
- Chromatography : Normal-phase (e.g., 10% MeOH/0.1% NH₄OH) or reverse-phase HPLC for purification .
- Spectroscopic Confirmation : NMR (¹H/¹³C) and MS to verify structural integrity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments (e.g., dimethyl groups at δ ~2.2–2.4 ppm, benzyl protons at δ ~7.3 ppm) .
- ¹³C NMR confirms carbon骨架, such as sulfonamide (C=O at ~160 ppm) and aromatic carbons .
Q. Why is the hydrochloride salt form preferred in pharmacological studies?
- Enhanced Solubility : The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., receptor binding) and in vivo administration .
- Stability : Protonation of the piperazine nitrogen reduces degradation under physiological conditions .
Advanced Research Questions
Q. How can researchers investigate the dopamine receptor selectivity of this compound?
- In Vitro Binding Assays :
- Radioligand Displacement : Use ³H-labeled antagonists (e.g., ³H-spiperone for D₂/D₃) to measure IC₅₀ values .
- Receptor Subtype Profiling : Compare binding affinities across D₁–D₅ subtypes using transfected cell lines .
- Functional Assays :
- cAMP Modulation : Assess inhibition of dopamine-induced cAMP production in HEK293 cells expressing D₂ receptors .
Q. What methodologies resolve contradictions in binding data across receptor subtypes?
- Orthogonal Assays : Combine radioligand binding (e.g., ³H-N-methylspiperone) with functional readouts (β-arrestin recruitment) to confirm activity .
- Structure-Activity Relationship (SAR) Analysis :
- Modular Modifications : Alter benzyl substituents (e.g., electron-withdrawing groups) to probe steric/electronic effects on affinity .
- Pharmacophore Modeling : Map critical interaction points (e.g., sulfonamide H-bonding) using software like Schrödinger .
- Data Normalization : Account for assay variability (e.g., membrane preparation differences) by standardizing to reference agonists/antagonists .
Q. How do modifications to the benzyl or sulfonamide groups affect biological activity?
- Benzyl Group Variations :
- Electron-Donating Groups (e.g., -OCH₃) : Increase D₂/D₃ selectivity by enhancing π-π stacking with receptor aromatics .
- Halogenation (e.g., -Cl) : Improves metabolic stability but may reduce solubility .
- Sulfonamide Modifications :
- N-Alkylation (e.g., -CH₃) : Reduces off-target interactions by limiting conformational flexibility .
- Bioisosteres (e.g., carbonyl → sulfone) : Maintain H-bonding capacity while altering pharmacokinetics .
Q. What computational approaches optimize the pharmacokinetic profile of this compound?
- ADMET Prediction : Tools like SwissADME predict permeability (LogP), metabolic sites (CYP450), and bioavailability .
- Quantum Chemical Calculations :
- Solubility Prediction : COSMO-RS models correlate molecular polarity with solubility in physiological buffers .
- pKa Estimation : Determine protonation states of piperazine nitrogens under physiological pH .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
